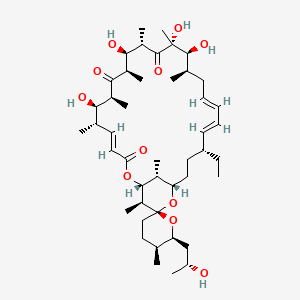

oligomycin A

Description

Properties

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-AWJDAWNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-13-5 | |

| Record name | Oligomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oligomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oligomycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIGOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Oligomycin A from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Oligomycin A, a potent mitochondrial ATP synthase inhibitor produced by Streptomyces. The document details the experimental protocols for the fermentation of Streptomyces diastatochromogenes, extraction, and purification of this compound, along with its spectroscopic characterization and biological activity.

Introduction

This compound is a macrolide antibiotic first isolated from the soil bacterium Streptomyces diastatochromogenes.[1][2] It is a well-established and highly specific inhibitor of the F₀ subunit of mitochondrial ATP synthase (also known as Complex V), a key enzyme in oxidative phosphorylation.[3][4] By blocking the proton channel of ATP synthase, this compound effectively halts the production of ATP, leading to a disruption of cellular energy metabolism.[3] This potent biological activity has made this compound an invaluable tool in metabolic research and a compound of interest for its antifungal, antitumor, and nematicidal properties.

Experimental Protocols

Fermentation of Streptomyces diastatochromogenes for this compound Production

This protocol outlines the submerged batch fermentation process for the production of this compound. Optimization of fermentation parameters is crucial for achieving high yields.

2.1.1. Media and Culture Conditions

-

Seed Culture Medium (ISP Medium 2):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

D-Glucose: 4 g/L

-

Adjust pH to 7.0 before autoclaving.

-

-

Production Medium (Optimized):

-

Glucose: 40 g/L

-

Corn Starch: 20 g/L

-

Soybean Meal: 25 g/L

-

CaCO₃: 3 g/L

-

Adjust pH to 6.5 before autoclaving.

-

2.1.2. Fermentation Procedure

-

Inoculum Preparation: Inoculate a loopful of Streptomyces diastatochromogenes from a sporulated agar plate into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

Production Culture: Inoculate the production medium with 5% (v/v) of the seed culture. Fermentation is carried out in baffled flasks at a 1:5 medium-to-flask volume ratio to ensure adequate aeration.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.

-

Monitoring: Monitor the fermentation broth periodically for this compound production using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

2.2.1. Extraction

-

Harvesting: After the fermentation period, centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.2. Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

-

Load the dissolved extract onto a silica gel column (60-120 mesh) pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, 70:30, etc., v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated sample using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Monitor the elution at 225 nm and 232 nm and collect the peak corresponding to this compound.

-

-

Crystallization: Concentrate the purified this compound fraction and crystallize from a suitable solvent system, such as ether-Skellysolve B, to obtain pure crystals.

Characterization of this compound

2.3.1. Spectroscopic Analysis

The structure and purity of the isolated this compound can be confirmed by various spectroscopic methods.

-

UV-Visible Spectroscopy: this compound exhibits two characteristic absorption maxima in its UV spectrum at approximately 225 nm and 232 nm, corresponding to the conjugated diene and α,β-unsaturated lactone chromophores, respectively.

-

Mass Spectrometry (MS): The molecular weight of this compound can be determined by mass spectrometry. The expected monoisotopic mass is approximately 790.523 g/mol for the protonated molecule [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₄₅H₇₄O₁₁ | |

| Molecular Weight | 791.06 g/mol | |

| Appearance | White to off-white powder | - |

| UV λmax | 225 nm, 232 nm | |

| Monoisotopic Mass | 790.52311317 Da |

Table 2: Purification Summary for this compound (Hypothetical Example)

| Purification Step | Total Protein (mg) | Total Activity (units) | Yield (%) | Purity (Specific Activity, units/mg) | Purification Fold |

| Crude Extract | 1000 | 50000 | 100 | 50 | 1 |

| Silica Gel Chromatography | 150 | 35000 | 70 | 233 | 4.7 |

| Preparative HPLC | 25 | 25000 | 50 | 1000 | 20 |

Note: This is a hypothetical table to illustrate the data presentation. Actual values may vary. The concept and calculation methods are based on established principles of protein purification tables.

Table 3: Biological Activity of this compound

| Cell Line | IC₅₀ | Reference(s) |

| NCI-60 Cell Lines | ~10 nM | |

| K-562 (Human Chronic Myelogenous Leukemia) | Not specified, but potent activity reported | |

| HCT-8 (Human Ileocecal Adenocarcinoma) | Not specified, but potent activity reported |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of mitochondrial F₁F₀ ATP synthase. This leads to a decrease in cellular ATP levels and a subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor and, when activated, initiates a cascade of events to restore energy balance.

Experimental Protocol: Measurement of Mitochondrial Respiration

A common method to assess the effect of this compound on mitochondrial function is by measuring the oxygen consumption rate (OCR) using high-resolution respirometry.

-

Cell Preparation: Culture cells to the desired confluency in appropriate microplates.

-

Assay Setup: Replace the culture medium with a specialized assay medium.

-

Basal Respiration: Measure the baseline OCR of the cells.

-

This compound Injection: Inject this compound (typically 1-2 µg/mL) into the wells. The subsequent drop in OCR represents the ATP-linked respiration.

-

FCCP Injection: Inject an uncoupler, such as FCCP, to determine the maximal respiration capacity.

-

Rotenone/Antimycin A Injection: Inject inhibitors of Complex I (rotenone) and Complex III (antimycin A) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Visualization of this compound-Induced AMPK Signaling

The following diagram illustrates the signaling pathway activated by this compound.

Caption: this compound-induced AMPK signaling pathway.

The following diagram illustrates the experimental workflow for the isolation and purification of this compound.

Caption: Isolation and purification workflow for this compound.

References

oligomycin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin A is a macrolide antibiotic produced by various species of Streptomyces, most notably Streptomyces diastatochromogenes.[1][2][3][4] It is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V) in the mitochondrial inner membrane. By binding to the F0 subunit, this compound blocks the proton channel, thereby inhibiting oxidative phosphorylation and halting ATP synthesis. This disruption of cellular bioenergetics has made this compound an invaluable tool in metabolic research and a compound of interest for its potential therapeutic applications, including its antifungal, antitumor, and nematicidal activities. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex 26-membered macrolide lactone with a spiroketal ring system. Its detailed chemical identity is crucial for understanding its specific interactions with biological targets.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | PubChem |

| CAS Number | 579-13-5 | PubChem, Sigma-Aldrich |

| Molecular Formula | C45H74O11 | PubChem, Sigma-Aldrich |

| Molecular Weight | 791.06 g/mol | PubChem, Sigma-Aldrich |

| Appearance | White to off-white solid powder | InvivoChem |

| Melting Point | 150-151 °C | ChemicalBook |

| Solubility | Soluble in DMSO (>9.9 mg/mL), ethanol (10 mM), methanol, DMF, and acetone. Poorly soluble in water. | APExBIO, R&D Systems, Bioaustralis Fine Chemicals |

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its potent and specific inhibition of mitochondrial F1F0-ATP synthase. This inhibition disrupts the proton motive force, leading to a cascade of cellular events.

Inhibition of ATP Synthase

This compound binds to the F0 subunit of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding physically obstructs the proton channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. This disruption of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a sharp decrease in cellular ATP levels produced through oxidative phosphorylation.

Cytotoxicity and Anticancer Activity

By depleting cellular ATP, this compound induces metabolic stress, which can trigger apoptosis in a variety of cell types, particularly those highly reliant on oxidative phosphorylation. This cytotoxic activity has been observed in numerous cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (GI50 Values from NCI-60 Screen)

| Cell Line | Cancer Type | GI50 (µM) |

| CCRF-CEM | Leukemia | 0.01 |

| HL-60(TB) | Leukemia | 0.01 |

| K-562 | Leukemia | 0.01 |

| MOLT-4 | Leukemia | 0.01 |

| RPMI-8226 | Leukemia | 0.01 |

| SR | Leukemia | 0.01 |

| A549/ATCC | Non-Small Cell Lung | 0.032 |

| EKVX | Non-Small Cell Lung | 0.01 |

| HOP-62 | Non-Small Cell Lung | 0.01 |

| HOP-92 | Non-Small Cell Lung | 0.01 |

| NCI-H226 | Non-Small Cell Lung | 0.01 |

| NCI-H23 | Non-Small Cell Lung | 0.01 |

| NCI-H322M | Non-Small Cell Lung | 0.01 |

| NCI-H460 | Non-Small Cell Lung | 0.01 |

| NCI-H522 | Non-Small Cell Lung | 0.01 |

| COLO 205 | Colon | 0.01 |

| HCC-2998 | Colon | 0.01 |

| HCT-116 | Colon | 0.01 |

| HCT-15 | Colon | 0.01 |

| HT29 | Colon | 0.01 |

| KM12 | Colon | 0.01 |

| SW-620 | Colon | 0.01 |

| SF-268 | CNS | 0.01 |

| SF-295 | CNS | 0.01 |

| SF-539 | CNS | 0.01 |

| SNB-19 | CNS | 0.01 |

| SNB-75 | CNS | 0.01 |

| U251 | CNS | 0.01 |

| LOX IMVI | Melanoma | 0.01 |

| MALME-3M | Melanoma | 0.01 |

| M14 | Melanoma | 0.01 |

| MDA-MB-435 | Melanoma | 0.01 |

| SK-MEL-2 | Melanoma | 0.01 |

| SK-MEL-28 | Melanoma | 0.01 |

| SK-MEL-5 | Melanoma | 0.01 |

| UACC-257 | Melanoma | 0.01 |

| UACC-62 | Melanoma | 0.01 |

| IGROV1 | Ovarian | 0.01 |

| OVCAR-3 | Ovarian | 0.01 |

| OVCAR-4 | Ovarian | 0.01 |

| OVCAR-5 | Ovarian | 0.01 |

| OVCAR-8 | Ovarian | 0.01 |

| NCI/ADR-RES | Ovarian | 0.01 |

| SK-OV-3 | Ovarian | 0.01 |

| 786-0 | Renal | 0.01 |

| A498 | Renal | 0.01 |

| ACHN | Renal | 0.01 |

| CAKI-1 | Renal | 0.01 |

| RXF 393 | Renal | 0.01 |

| SN12C | Renal | 0.01 |

| TK-10 | Renal | 0.01 |

| UO-31 | Renal | 0.01 |

| PC-3 | Prostate | 0.01 |

| DU-145 | Prostate | 0.01 |

| MCF7 | Breast | 0.01 |

| MDA-MB-231/ATCC | Breast | 0.01 |

| HS 578T | Breast | 0.01 |

| BT-549 | Breast | 0.01 |

| T-47D | Breast | 0.01 |

| MDA-MB-468 | Breast | 0.01 |

Note: GI50 is the concentration required to inhibit cell growth by 50%. Data is from the NCI-60 screen and represents a single determination.

Signaling Pathways Modulated by this compound

This compound's impact on cellular energy status leads to the modulation of several key signaling pathways.

Apoptosis Induction

Inhibition of ATP synthesis and the subsequent increase in the AMP:ATP ratio are potent triggers for the intrinsic pathway of apoptosis.

HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen. This compound has been shown to inhibit the accumulation of HIF-1α under hypoxic conditions, not by affecting its synthesis, but by increasing its degradation. This is thought to occur because the inhibition of mitochondrial respiration by this compound increases the availability of oxygen for prolyl hydroxylases (PHDs), which mark HIF-1α for proteasomal degradation.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is sensitive to cellular energy status. By decreasing ATP levels and increasing the AMP:ATP ratio, this compound leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces diastatochromogenes

This protocol provides a general workflow for the extraction and purification of this compound. Optimization may be required depending on the specific Streptomyces strain and culture conditions.

Methodology:

-

Fermentation: Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of Streptomyces diastatochromogenes. Incubate for 5-7 days at 28°C with shaking.

-

Harvesting: Separate the mycelial mass from the culture broth by centrifugation.

-

Extraction: Extract the mycelial biomass repeatedly with an organic solvent such as acetone or ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) by comparing with a standard.

-

Preparative HPLC: Pool the fractions containing this compound and subject them to preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol-water gradient) for final purification.

-

Verification: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function. This compound is a key component of this assay, used to determine the proportion of oxygen consumption coupled to ATP synthesis.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight. On the day of the assay, load the injection ports of the sensor cartridge with this compound, FCCP (a mitochondrial uncoupler), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively). Typical final concentrations are 1-2 µM for this compound, 0.5-2 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR). It will then sequentially inject the compounds and measure the OCR after each injection.

-

Data Analysis: The Seahorse Wave software calculates key parameters of mitochondrial function:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-linked Respiration: The decrease in OCR after the injection of this compound.

-

Maximal Respiration: The OCR after the injection of FCCP.

-

Proton Leak: The OCR remaining after this compound injection.

-

Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.

-

F1F0-ATP Synthase (Complex V) ATP Hydrolysis Assay

This spectrophotometric assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. The activity is determined by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.

-

Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (PEP) to 1 mM, NADH to 0.4 mM, lactate dehydrogenase (LDH) to ~10 units/mL, and pyruvate kinase (PK) to ~25 units/mL.

-

ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

-

This compound Stock Solution: 1 mM in DMSO.

-

-

Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. The protein concentration should be determined.

-

Assay Procedure:

-

Add the enzyme-coupling mix to a cuvette.

-

Add the mitochondrial/homogenate sample to the cuvette and mix.

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

After a stable linear rate is established, add this compound to a final concentration of 5 µM to inhibit the F1F0-ATP synthase-dependent ATP hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (slope of the absorbance change over time) before and after the addition of this compound.

-

The this compound-sensitive ATP hydrolysis activity is the difference between the rates before and after the addition of the inhibitor.

-

The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Conclusion

This compound remains a cornerstone tool for studying mitochondrial function and cellular bioenergetics. Its specific mechanism of action as an inhibitor of F1F0-ATP synthase provides a powerful means to dissect the roles of oxidative phosphorylation in various cellular processes. For drug development professionals, the potent cytotoxic effects of this compound and its ability to modulate key signaling pathways involved in cancer progression highlight its potential, and that of its analogs, as a lead compound for novel anticancer therapies. A thorough understanding of its chemical properties, biological activities, and the experimental methodologies for its study, as outlined in this guide, is essential for its effective application in both basic research and translational science.

References

The Biosynthesis of Oligomycin A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin A, a potent antifungal and antitumor macrolide, is a secondary metabolite produced by the soil bacterium Streptomyces avermitilis. Its complex 26-membered polyketide structure is assembled by a sophisticated enzymatic assembly line encoded by the oligomycin biosynthetic gene cluster (olm). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic basis, the modular nature of the core polyketide synthase, and the subsequent tailoring reactions that yield the final bioactive molecule. We present available quantitative data in structured tables, provide detailed experimental protocols for key investigative techniques, and utilize Graphviz diagrams to visualize the intricate molecular and procedural workflows. This document serves as a comprehensive resource for professionals engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics.

The Oligomycin Biosynthetic Gene Cluster (olm)

The genetic blueprint for this compound synthesis is located within a large 104 kb region of the Streptomyces avermitilis chromosome.[1][2] This region, designated the olm gene cluster, contains 18 putative open reading frames (ORFs) that encode the requisite enzymatic machinery.[1] The cluster's core is dominated by a set of exceptionally large genes (olmA1-A7) that encode the Type I Polyketide Synthase (PKS), the central enzyme responsible for assembling the molecule's carbon skeleton.[1] Flanking the PKS genes are ORFs predicted to be involved in post-synthesis modifications, precursor supply, and regulation.

Table 1: Key Genes in the this compound Biosynthetic Cluster

| Gene/ORF | Putative Function | Description |

| olmA1-A7 | Type I Polyketide Synthase (PKS) | A series of seven large, multifunctional enzymes that form the 17-module assembly line for the polyketide backbone. |

| olmB (CYP107W1) | Cytochrome P450 Monooxygenase | A tailoring enzyme that catalyzes the regioselective hydroxylation at C12 of an oligomycin C precursor to form this compound. |

| olmC | Thioesterase (TE) | Catalyzes the final step of PKS synthesis: the release and macrocyclization of the completed polyketide chain. |

| olmR | Transcriptional Regulator | Likely a LuxR-family regulator involved in controlling the expression of the other olm genes. |

| mcmA | Methylmalonyl-CoA Mutase | Involved in the supply of methylmalonyl-CoA, a key extender unit for polyketide synthesis. |

| ccrA | Crotonyl-CoA Reductase | Involved in the biosynthesis of extender units, likely ethylmalonyl-CoA from butyrate. |

Core Biosynthesis: The Polyketide Assembly Line

A typical PKS module contains a set of core domains:

-

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains.

-

Ketosynthase (KS): Catalyzes the crucial Claisen condensation reaction, extending the polyketide chain by two carbons.

Additionally, modules may contain a variable set of reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—which modify the β-keto group formed after each condensation. The specific combination of these domains in each module dictates the final oxidation state at that position in the polyketide chain. While a detailed bioinformatic analysis predicting the specific extender unit and reductive processing for each of the 17 modules is not fully available in the reviewed literature, the overall process follows the canonical PKS assembly line logic.

References

An In-depth Technical Guide to the Mechanism of Action of Oligomycin A on F1F0-ATPase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of oligomycin A, a potent inhibitor of F1F0-ATPase (also known as ATP synthase). We will delve into its binding site, the conformational changes it induces, and its profound effects on cellular bioenergetics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes.

Core Mechanism of Action: Inhibition of the F0 Proton Channel

This compound exerts its inhibitory effect by specifically targeting the F0 subunit of the F1F0-ATPase, an enzyme complex embedded in the inner mitochondrial membrane.[1][2] The F0 subunit functions as a proton channel, allowing the passage of protons from the intermembrane space into the mitochondrial matrix, a process that drives the synthesis of ATP by the F1 subunit.[1][2]

This compound physically blocks this proton channel, effectively halting the influx of protons.[1] This disruption of the proton motive force directly inhibits the rotational mechanism of the F1F0-ATPase, thereby preventing the synthesis of ATP via oxidative phosphorylation. Consequently, both ATP synthesis and ATP hydrolysis are inhibited.

Binding Site and Molecular Interactions

High-resolution crystal structures have revealed that this compound binds to the c-ring of the F0 subunit. The binding site is located on the surface of the c-ring, making contact with two adjacent c-subunits. A crucial interaction involves the formation of a hydrogen bond between the carboxyl side chain of a glutamate residue (Glu59 in yeast) on the c-ring and this compound, mediated by a bridging water molecule. This interaction effectively "locks" the c-ring, preventing its rotation and the associated proton translocation. The remainder of the interactions between this compound and the c-ring are primarily hydrophobic in nature. The amino acid residues constituting the oligomycin-binding site are highly conserved between yeast and humans, explaining its potent inhibitory activity in mammals.

Conformational Changes and Downstream Effects

The binding of this compound induces a conformational change in the F0 subunit, physically obstructing the proton channel. This blockage leads to a buildup of protons in the intermembrane space, resulting in hyperpolarization of the inner mitochondrial membrane. The inhibition of ATP synthesis significantly curtails the cell's primary energy supply, forcing a metabolic shift towards glycolysis to meet ATP demands. This reliance on glycolysis can lead to an accumulation of lactate.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the cell type and experimental conditions. Below are tables summarizing key quantitative data.

| Cell Line | IC50 for Mammosphere Formation | Reference |

| MCF7 (Human Breast Adenocarcinoma) | ~100 nM | |

| MDA-MB-231 (Human Breast Adenocarcinoma) | ~5-10 µM |

| Parameter | Effect of this compound | Cell Type/System | Concentration | Reference |

| Mitochondrial Membrane Potential | Increase (Hyperpolarization) | Melanocytes | 6 µM | |

| Cellular ATP Levels | Decrease | SW480 Colon Cancer Cells | 1 µM and 5 µM | |

| Cell Viability | 15.5% decrease | SW480 Colon Cancer Cells | 1 µM | |

| Cell Viability | 20.1% decrease | SW480 Colon Cancer Cells | 5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on F1F0-ATPase.

Measurement of Mitochondrial Oxygen Consumption

This protocol is used to assess the impact of this compound on the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

-

Cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) stock solution (e.g., 1 mM in DMSO)

-

Rotenone/Antimycin A stock solution (e.g., 10 mM each in ethanol/DMSO)

-

Seahorse XF Analyzer or similar respirometry system

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.

-

Baseline OCR Measurement: Measure the basal oxygen consumption rate of the cells.

-

This compound Injection: Inject this compound to a final concentration of 1-5 µM. This will inhibit ATP synthase-linked respiration, and the remaining OCR is attributed to proton leak.

-

FCCP Injection: Inject the uncoupler FCCP to determine the maximal respiration capacity.

-

Rotenone/Antimycin A Injection: Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

ATP Hydrolysis Assay

This spectrophotometric assay measures the ATP hydrolysis (ATPase) activity of the F1F0-ATPase.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

-

ATP solution (e.g., 100 mM)

-

Coupled enzyme system:

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

-

Sample Addition: Add a known amount of isolated mitochondria or submitochondrial particles to the reaction mixture.

-

Baseline Measurement: Monitor the absorbance at 340 nm to establish a baseline.

-

Initiate Reaction: Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by the F1F0-ATPase will be coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

-

Inhibition with this compound: After a stable rate of ATP hydrolysis is observed, add this compound to the cuvette to inhibit the F1F0-ATPase activity. The change in the rate of absorbance decrease reflects the oligomycin-sensitive ATPase activity.

-

Data Calculation: Calculate the rate of ATP hydrolysis from the change in absorbance over time, using the molar extinction coefficient of NADH.

Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of F1F0-ATPase inhibition by this compound.

References

Oligomycin A: A Technical Guide to its Inhibition of the ATP Synthase Proton Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent and specific inhibitor of F-type ATP synthase.[1][2][3] Its mechanism of action involves the direct obstruction of the proton channel within the membrane-embedded F_o domain, thereby halting the rotation of the c-ring and consequently, ATP synthesis.[2][4] This technical guide provides an in-depth analysis of the molecular interactions governing this inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Mechanism of Action: Blocking the Proton Motive Force

The F-type ATP synthase harnesses the energy of the proton motive force, generated by the electron transport chain, to drive the synthesis of ATP. This process is mechanically coupled to the rotation of the c-ring, a component of the F_o subunit, which is propelled by the translocation of protons through a channel at the interface of the c-ring and the 'a' subunit.

This compound physically binds to a specific site on the c-ring, effectively plugging the proton channel. High-resolution crystal and cryo-electron microscopy structures have revealed that this compound nestles into a hydrophobic pocket at the interface of two adjacent c-subunits. This binding is stabilized by a network of interactions:

-

Hydrogen Bonding: A crucial hydrogen bond is formed between the hydroxyl group of this compound and the essential carboxylate residue of a c-subunit (e.g., Glutamate-59 in yeast) via a bridging water molecule. This carboxylate group is the proton acceptor and donor, and its interaction with this compound locks it in a conformation inaccessible to the proton half-channels.

-

Hydrophobic Interactions: The macrocyclic ring of this compound makes extensive van der Waals contacts with hydrophobic residues on the surface of the c-ring, further anchoring it in the binding pocket.

By obstructing the path for proton translocation, this compound prevents the rotation of the c-ring. This rotational arrest is transmitted to the central stalk (γ-subunit) of the F_1 domain, which in turn inhibits the conformational changes in the catalytic β-subunits required for ATP synthesis.

Mandatory Visualization 1: Mechanism of this compound Inhibition

References

Oligomycin A: A Technical Guide to Understanding Mitochondrial Proton Leak

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the pivotal role of oligomycin A in the study and quantification of mitochondrial proton leak. It details the underlying mechanisms, experimental protocols, and data interpretation, serving as a comprehensive resource for researchers in cellular metabolism and bioenergetics.

Introduction: Mitochondrial Coupling and the Proton Leak Phenomenon

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of cellular ATP. The electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical potential known as the proton motive force (Δp). This force drives protons back into the matrix through the F₁F₀-ATP synthase, coupling proton flow to ATP synthesis.

However, this coupling is not perfectly efficient. A portion of protons "leak" back across the inner mitochondrial membrane, bypassing ATP synthase. This process, known as proton leak , dissipates the proton gradient without producing ATP.[1][2] While seemingly wasteful, proton leak is a physiologically significant process that contributes substantially to the basal metabolic rate and may play roles in thermogenesis and mitigating oxidative stress.[3] Quantifying this leak is crucial for understanding cellular bioenergetics, and this compound is the indispensable chemical tool for this purpose.

Mechanism of Action: How this compound Isolates Proton Leak

This compound is a macrolide antibiotic that potently inhibits mitochondrial F₁F₀-ATP synthase. Its mechanism is highly specific: it binds to the F₀ subunit, the proton-translocating channel embedded in the inner mitochondrial membrane.[4] This binding physically obstructs the proton channel, effectively halting both ATP synthesis and ATP hydrolysis by the enzyme.

By blocking the primary route for proton re-entry coupled to ATP production, this compound allows researchers to isolate and measure the oxygen consumption that is exclusively dedicated to counteracting the proton leak. In an oligomycin-treated cell or mitochondrion, the electron transport chain continues to operate, but only at a rate sufficient to pump the protons that are leaking back across the membrane. This remaining oxygen consumption rate is therefore a direct measure of the proton leak.

Caption: Mechanism of this compound action on mitochondrial ATP synthase.

Experimental Protocols for Measuring Proton Leak

The quantification of proton leak using this compound can be performed on isolated mitochondria or intact cells. The most common method is respirometry, which measures the rate of oxygen consumption (OCR).

This protocol uses a Clark-type electrode or a high-resolution respirometer to measure OCR in a suspension of isolated mitochondria.

Methodology:

-

Preparation: Isolate mitochondria from tissue using standard differential centrifugation techniques. Determine protein concentration via a Bradford or BCA assay.

-

Respirometry Chamber Setup: Add respiration buffer (e.g., containing KCl, KH₂PO₄, HEPES) to the chamber, maintained at a constant temperature (e.g., 37°C).

-

Substrate Addition: Add a respiratory substrate (e.g., 5 mM succinate + 4 µM rotenone to measure Complex II-driven respiration) to fuel the ETC.

-

State 2 Respiration: Add a known amount of mitochondria (e.g., 0.5 mg protein) to the chamber. The initial, slow rate of respiration is State 2, limited by the absence of ADP.

-

State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis, inducing the maximal coupled respiration rate (State 3).

-

State 4 Respiration (Oligomycin-induced): After the ADP is consumed and respiration returns to a slower rate (State 4), add this compound (e.g., 1-2 µg/mL). The resulting OCR is the oligomycin-insensitive rate, which represents the proton leak.

-

Kinetic Analysis (Optional): To determine the kinetics of proton leak, titrate the ETC with an inhibitor (e.g., malonate for Complex II) in the presence of oligomycin. Simultaneously measure OCR and mitochondrial membrane potential (ΔΨm) using a TPP⁺ or safranin O electrode. This allows for plotting OCR (proton leak) as a function of membrane potential.

The mitochondrial stress test is a standard assay performed on extracellular flux analyzers to determine the key parameters of mitochondrial function in living cells.

Methodology:

-

Cell Plating: Seed cells in a specialized microplate and allow them to adhere overnight.

-

Assay Medium: Replace the growth medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.

-

Instrument Setup: Calibrate the instrument and load the injector ports of the sensor cartridge with the following compounds prepared in assay medium:

-

Port A: this compound (e.g., 1.0-2.5 µM final concentration)

-

Port B: A protonophore uncoupler, such as FCCP or CCCP (e.g., 0.5-1.0 µM, requires titration for optimal concentration)

-

Port C: ETC inhibitors, such as a mix of rotenone and antimycin A (e.g., 0.5 µM each)

-

-

Assay Execution: The instrument performs the following sequence:

-

Basal OCR: Measures the baseline oxygen consumption rate of the cells.

-

Injection A (Oligomycin): Inhibits ATP synthase. The subsequent drop in OCR reveals the portion linked to ATP synthesis. The remaining OCR is the proton leak.

-

Injection B (FCCP): Uncouples the membrane, collapsing the proton gradient and forcing the ETC to work at its maximum capacity. This reveals the maximal respiratory rate.

-

Injection C (Rotenone/Antimycin A): Shuts down mitochondrial respiration completely. The residual OCR is due to non-mitochondrial sources.

-

Caption: Experimental workflow for a cellular mitochondrial stress test.

Data Presentation and Interpretation

The data from respirometry experiments using this compound allows for the calculation of several key bioenergetic parameters.

The logical relationship between the measured respiratory rates allows for the dissection of cellular energy demand.

Caption: Logical components of cellular oxygen consumption.

The following table summarizes representative quantitative data on the contribution of proton leak to cellular respiration under various conditions, as determined using oligomycin.

| Cell/Tissue Type | Condition | Basal Respiration Contribution | Contribution of Proton Leak | Key Finding | Citation(s) |

| Rat Hepatocytes | Euthyroid (Normal) | 100% | ~20-25% of basal rate | Proton leak is a significant component of the standard metabolic rate. | |

| Rat Skeletal Muscle | Resting | 100% | ~50% of resting respiratory rate | Proton leak contributes substantially to resting muscle metabolism. | |

| Rat Skeletal Muscle | Intense Exercise | 100% | ~1% of maximal respiratory rate | The relative contribution of proton leak dramatically decreases as ATP demand and turnover increase. | |

| Thymocytes (Mouse) | Wild-Type | 100% | >50% of oligomycin-insensitive respiration | Endogenous UCP2 is responsible for a major fraction of the proton leak in these immune cells. | |

| Thymocytes (Mouse) | UCP2 Knockout | ~100% (of WT) | ~50% reduction compared to WT | Demonstrates the use of oligomycin in genetic models to dissect leak components. | |

| INS-1E Insulinoma Cells | Cultured | 100% | Up to 70% of respiration | An example of a cell line with exceptionally high proton leak. |

Conclusion

This compound is an essential and powerful tool in mitochondrial research. By specifically and potently inhibiting F₁F₀-ATP synthase, it allows for the direct and reliable quantification of mitochondrial proton leak in a variety of experimental systems, from isolated organelles to intact cells. The methodologies described herein, particularly when combined with modern respirometry platforms, provide a robust framework for investigating the bioenergetic status of cells in health and disease. Understanding the dynamics of proton leak, as revealed by oligomycin, is fundamental to advancing knowledge in metabolism, aging, and the development of therapies targeting mitochondrial function.

References

- 1. Mitochondrial Proton Leak Plays a Critical Role in Pathogenesis of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial proton and electron leaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial proton leak and the uncoupling protein 1 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Uncoupling of Cellular Respiration: A Technical Guide to the Effects of Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent and specific inhibitor of ATP synthase. By targeting the F₀ subunit of this crucial enzyme, this compound effectively halts ATP production via oxidative phosphorylation (OXPHOS). This interruption of the final stage of cellular respiration has profound effects on mitochondrial function, leading to a cascade of events including a sharp decrease in oxygen consumption, a shift towards glycolytic metabolism, and the induction of apoptotic signaling pathways. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on cellular respiration and oxygen consumption, offering valuable insights for researchers in metabolic studies, cancer biology, and neurodegenerative disease.

Core Mechanism of Action: Inhibition of ATP Synthase

This compound exerts its primary effect by binding to the F₀ portion of ATP synthase, the proton channel embedded in the inner mitochondrial membrane. This binding event physically blocks the translocation of protons from the intermembrane space back into the mitochondrial matrix, a process that is essential for the rotational catalysis of the F₁ subunit to produce ATP. The inhibition of this proton flow has two immediate and critical consequences:

-

Cessation of Mitochondrial ATP Synthesis: The direct blockage of proton movement through ATP synthase halts the phosphorylation of ADP to ATP.

-

Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the electron transport chain (ETC) in the absence of their re-entry through ATP synthase leads to an accumulation of protons in the intermembrane space, thereby increasing the mitochondrial membrane potential.

Effects on Cellular Respiration and Oxygen Consumption

The inhibition of ATP synthase by this compound leads to a dramatic and measurable decrease in the cellular oxygen consumption rate (OCR). This is a direct consequence of the tight coupling between the electron transport chain and ATP synthesis. As protons accumulate in the intermembrane space and the mitochondrial membrane becomes hyperpolarized, the energy required to pump additional protons against this steep electrochemical gradient becomes prohibitive for the ETC complexes. This "back-pressure" slows down the entire electron transport chain, leading to a reduction in the rate at which oxygen, the final electron acceptor, is consumed.

Quantitative Effects of this compound on Cellular Respiration

The following tables summarize the quantitative effects of this compound on key parameters of cellular respiration, as measured by extracellular flux analysis (e.g., Seahorse XF Analyzer).

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Various Cell Lines

| Cell Line | This compound Concentration | Effect on Basal OCR | Reference |

| T98G (Human Glioblastoma) | 1 µg/mL | Significant inhibition | [1] |

| U-87MG (Human Glioblastoma) | 1 µg/mL | Significant inhibition | [1] |

| PC-3 (Human Prostate Cancer) | Not specified | Underestimation of maximal ETS capacity | [1] |

| IPEC-J2 (Porcine Intestinal Epithelial) | 0.5 µM | Decreased OCR to a relative plateau | [2] |

| PANC-1 (Human Pancreatic Cancer) | Not specified | Decrease in OCR | [3] |

| BxPC-3 (Human Pancreatic Cancer) | Not specified | Decrease in OCR | |

| Primary Human PBMCs | 3.5 µM | OCR was independent of concentration | |

| Primary Human CD4+ T cells | 3.5-4 µM | Minimal OCR at this concentration range |

Table 2: IC₅₀ Values of this compound for Inhibition of Mammosphere Formation

| Cell Line | IC₅₀ | Reference |

| MCF7 (Human Breast Cancer) | ~100 nM | |

| MDA-MB-231 (Human Breast Cancer) | ~5-10 µM |

Experimental Protocols

Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function. The sequential injection of mitochondrial inhibitors, including this compound, allows for the determination of key parameters of cellular respiration.

Detailed Methodology:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density (e.g., 20,000 - 80,000 cells/well).

-

Allow cells to adhere and form a monolayer overnight in a CO₂ incubator at 37°C.

-

-

Sensor Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.

-

-

Assay Preparation:

-

On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Add the final volume of supplemented Seahorse XF Base Medium to each well and incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

-

-

Reagent Loading:

-

Prepare stock solutions of this compound, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.

-

Load the injector ports of the hydrated sensor cartridge with the appropriate concentrations of the inhibitors. Typical final concentrations in the well are:

-

This compound: 1.0 - 2.5 µM

-

FCCP: 0.5 - 2.0 µM

-

Rotenone/Antimycin A: 0.5 µM

-

-

-

Data Acquisition:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure the basal OCR, followed by sequential injections of this compound, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.

-

Seahorse XF Real-Time ATP Rate Assay

This assay quantifies the rates of ATP production from both mitochondrial respiration and glycolysis.

Detailed Methodology:

-

Cell Seeding and Assay Preparation: Follow steps 1-3 of the Cell Mito Stress Test protocol.

-

Reagent Loading:

-

Prepare stock solutions of this compound and a mixture of rotenone and antimycin A.

-

Load the injector ports of the hydrated sensor cartridge. Typical final concentrations in the well are:

-

This compound: 1.5 µM

-

Rotenone/Antimycin A: 0.5 µM

-

-

-

Data Acquisition:

-

The instrument measures basal OCR and ECAR (Extracellular Acidification Rate).

-

After the injection of this compound, the decrease in OCR is used to calculate the mitochondrial ATP production rate.

-

The subsequent injection of rotenone/antimycin A shuts down mitochondrial respiration, and the remaining ECAR is used to determine the glycolytic ATP production rate.

-

Signaling Pathways and Cellular Consequences

The metabolic crisis induced by this compound triggers several signaling pathways, often culminating in apoptosis.

ER Stress-Induced Apoptosis

Inhibition of mitochondrial ATP production can lead to a disruption of cellular homeostasis, including endoplasmic reticulum (ER) function, leading to ER stress.

-

This compound treatment has been shown to trigger the inositol-requiring enzyme 1 (IRE1) signaling pathway of the unfolded protein response (UPR).

-

Activated IRE1 splices the mRNA of X-box binding protein 1 (XBP1).

-

Spliced XBP1 (XBP1s) is a transcription factor that upregulates the expression of CCAAT/enhancer-binding protein homologous protein (CHOP).

-

CHOP, in turn, directly binds to the promoter of Death Receptor 5 (DR5) and increases its expression, sensitizing the cell to TRAIL-induced apoptosis.

Local Apoptotic Signaling in Neurons

In neurons, mitochondrial dysfunction induced by this compound can trigger a local apoptotic signaling cascade.

-

This compound treatment leads to the translocation of the pro-apoptotic protein Bax to the mitochondria.

-

Bax oligomerizes in the outer mitochondrial membrane, leading to the formation of pores.

-

This permeabilization of the outer mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Cytosolic cytochrome c then participates in the formation of the apoptosome and the activation of caspases, leading to apoptotic cell death.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a Seahorse XF Cell Mito Stress Test and the expected changes in oxygen consumption rate upon the sequential addition of inhibitors.

Conclusion

This compound remains an indispensable tool in cellular bioenergetics research. Its specific and potent inhibition of ATP synthase provides a robust method for dissecting the contributions of oxidative phosphorylation to cellular metabolism. Understanding the downstream consequences of this inhibition, from the immediate impact on oxygen consumption to the activation of complex signaling pathways, is crucial for interpreting experimental results and for the development of novel therapeutic strategies targeting cellular metabolism in a variety of diseases. This guide provides a comprehensive overview of the technical aspects and theoretical underpinnings of using this compound as a modulator of cellular respiration.

References

- 1. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Biological Consequences of ATP Synthase Inhibition by Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oligomycin A, a potent and specific inhibitor of the F₀ subunit of ATP synthase, serves as a critical tool in cellular bioenergetics and mitochondrial research. Its mechanism of action, the blockade of the proton channel essential for oxidative phosphorylation, triggers a cascade of profound biological consequences. This technical guide provides a comprehensive overview of these effects, including the disruption of cellular energy homeostasis, alterations in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the induction of cellular stress pathways leading to apoptosis. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to effectively utilize this compound in their studies and to understand its broader implications in drug development.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the F₀ subunit of the mitochondrial ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. This binding physically obstructs the proton translocation channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. The proton motive force, generated by the electron transport chain, can no longer be utilized for the synthesis of ATP from ADP and inorganic phosphate. This direct inhibition of ATP synthesis is the primary event that instigates a series of downstream cellular responses.

Core Biological Consequences of ATP Synthase Inhibition

The inhibition of ATP synthase by this compound leads to several immediate and significant biological consequences:

-

Decreased Cellular ATP Levels: The most direct consequence is a rapid decline in cellular ATP concentrations. The extent of this depletion is dependent on the cell type, its metabolic phenotype (i.e., reliance on oxidative phosphorylation versus glycolysis), and the concentration of this compound used.

-

Hyperpolarization of the Mitochondrial Membrane: By blocking the primary route of proton re-entry, this compound causes a buildup of protons in the intermembrane space. This leads to an increase, or hyperpolarization, of the mitochondrial membrane potential (ΔΨm).

-

Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondrial membrane is associated with an increased rate of electron leakage from the electron transport chain, particularly from complexes I and III. This leakage results in the incomplete reduction of oxygen and the formation of superoxide anions (O₂⁻), a primary form of ROS.

-

Induction of Apoptosis: Prolonged or severe ATP depletion and the accumulation of ROS can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and eventual cell death.

-

Shift Towards Glycolysis: To compensate for the loss of ATP production from oxidative phosphorylation, cells often upregulate glycolysis. This metabolic shift is a crucial survival mechanism, although it is less efficient in terms of ATP yield per molecule of glucose.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound on key cellular parameters.

| Cell Line | This compound Concentration | Incubation Time | ATP Level Change | Citation |

| Rat Cerebral Cortical Neurons | 5 nM | Not Specified | ~75% decrease | [1] |

| H1299 (Human Lung Carcinoma) | 100 ng/mL | 1-2 hours | 5-8% drop | [2][3] |

| SW480 (Human Colon Adenocarcinoma) | 1 µM | 20 hours | 15.5% decrease in cell viability (indirect measure of ATP) | [4] |

| SW480 (Human Colon Adenocarcinoma) | 5 µM | 20 hours | 20.1% decrease in cell viability (indirect measure of ATP) | [4] |

| Tobacco BY-2 Cells | 10 µM | 1 hour | ~30% decrease |

| Cell Line | This compound Concentration | Incubation Time | Mitochondrial Membrane Potential (ΔΨm) Change | Citation |

| Bone Marrow-Derived Macrophages (BMDMs) | 50 nM | Not Specified | Increase (hyperpolarization) | |

| Melanocytes (Healthy Donor) | 6 µM | Not Specified | Depolarization (in this specific context) | |

| A549 Cybrids (Adenocarcinoma) | 4 nM - 16 nM | Not Specified | Reduced red staining (indicating lower ΔΨm in this context) |

| Cell Line | This compound Concentration | Incubation Time | Reactive Oxygen Species (ROS) Production Change | Citation |

| HT-22 (Mouse Hippocampal) | 10 µg/mL | 2 hours | Increase in both cellular and mitochondrial ROS | |

| RAW 264.7 (Murine Macrophage) | 10 µM | 3 hours | Implied increase leading to apoptosis | |

| Osteosarcoma 143B Cybrids | 16 nM | Not Specified | Decrease in H₂O₂ levels |

Key Signaling Pathways Affected by this compound

The cellular stress induced by ATP synthase inhibition activates several critical signaling pathways.

AMPK Signaling Pathway

The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of glycolysis and the inhibition of anabolic processes that consume ATP.

ER Stress-Mediated Apoptosis

Mitochondrial dysfunction caused by this compound can lead to endoplasmic reticulum (ER) stress. This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The unfolded protein response (UPR) is activated to alleviate this stress. However, under prolonged or severe stress, the UPR can trigger apoptosis. One key pathway involves the activation of IRE1, leading to the splicing of XBP1 mRNA. Spliced XBP1 upregulates the expression of CHOP, a transcription factor that promotes the expression of pro-apoptotic genes, including Death Receptor 5 (DR5).

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell types and experimental conditions.

ATP Quantification Assay

Protocol:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell type to achieve 80-90% confluency at the time of the assay.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.

-

Lysis: Add an equal volume of a commercial ATP-releasing reagent (e.g., CellTiter-Glo®) to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal to the number of cells or protein concentration if necessary.

Mitochondrial Membrane Potential Assay (TMRE)

Protocol:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

-

Treatment: Treat cells with this compound. A positive control for depolarization (e.g., FCCP) should be included.

-

Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation: ~549 nm, Emission: ~575 nm).

Mitochondrial Membrane Potential Assay (JC-1)

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the TMRE assay.

-

Staining: Add JC-1 staining solution (typically 1-5 µM) to the culture medium and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed assay buffer.

-

Measurement: Measure the fluorescence of both JC-1 monomers (green; Ex: ~485 nm, Em: ~535 nm) and J-aggregates (red; Ex: ~550 nm, Em: ~600 nm). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Cellular Oxygen Consumption Rate (OCR) Measurement

Protocol (using Seahorse XF Analyzer):

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Equilibration: One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate in a non-CO₂ incubator at 37°C.

-

Assay Program: Load the sensor cartridge with this compound, FCCP, and a mixture of rotenone and antimycin A. Run a pre-programmed "Mito Stress Test" on the Seahorse XF Analyzer.

-

Basal OCR: Measured before any injections.

-

ATP-linked OCR: Measured after the injection of this compound.

-

Maximal Respiration: Measured after the injection of FCCP.

-

Non-mitochondrial Respiration: Measured after the injection of rotenone and antimycin A.

-

Cellular ROS Detection (DCFDA)

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as described previously.

-

Staining: Remove the treatment medium and incubate the cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Measurement: Measure the fluorescence intensity (Ex: ~485 nm, Em: ~535 nm).

Mitochondrial ROS Detection (MitoSOX)

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as described previously.

-

Staining: Remove the treatment medium and incubate the cells with 2-5 µM MitoSOX Red in pre-warmed HBSS or serum-free medium for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

Measurement: Measure the fluorescence intensity (Ex: ~510 nm, Em: ~580 nm).

Conclusion

This compound remains an indispensable tool for probing the intricacies of mitochondrial function and cellular metabolism. Its specific inhibition of ATP synthase provides a robust method for investigating the cellular consequences of impaired oxidative phosphorylation. This guide has provided a detailed overview of these consequences, supported by quantitative data and experimental protocols. A thorough understanding of the multifaceted effects of this compound is crucial for its effective application in basic research and for informing the development of therapeutic strategies that target cellular bioenergetics. Researchers are encouraged to adapt the provided protocols to their specific experimental systems to achieve reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Oligomycin-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oligomycin A Seahorse Assay in Adherent Cells

Introduction

The Seahorse XF Cell Mito Stress Test is a widely utilized assay for assessing mitochondrial function in live cells, including adherent cell lines. This technology measures the oxygen consumption rate (OCR), providing real-time insights into cellular respiration. By sequentially injecting metabolic modulators, this assay can dissect key parameters of mitochondrial function. Oligomycin A, a potent inhibitor of ATP synthase (complex V), is a critical component of this assay. Its introduction allows for the quantification of ATP-linked respiration, proton leak, and other essential bioenergetic parameters.[1][2] These measurements are crucial for understanding the metabolic phenotype of cells and for investigating the effects of drugs and genetic modifications on mitochondrial health.

This document provides a detailed protocol for performing a Seahorse XF Cell Mito Stress Test on adherent cells, with a specific focus on the role and application of this compound.

Key Parameters Measured

The sequential injection of this compound, followed by the uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) and then a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor), allows for the determination of several key parameters of mitochondrial respiration[1][3][4]:

-

Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.

-

ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis, calculated from the decrease in OCR after this compound injection.

-

Proton Leak: The remaining OCR after ATP synthase inhibition by this compound, which is attributed to protons leaking across the inner mitochondrial membrane. An elevated proton leak can be indicative of mitochondrial damage.

-

Maximal Respiration: The maximum OCR that can be achieved by the cells, induced by the uncoupler FCCP, which collapses the proton gradient and allows the electron transport chain to function at its maximum rate.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to an increased energy demand.

-

Non-Mitochondrial Respiration: The OCR that persists after the complete inhibition of the electron transport chain by Rotenone and Antimycin A.

Experimental Protocols

Materials and Reagents

-

Seahorse XF Cell Culture Microplates (e.g., XF96 or XF24)

-

Seahorse XF Analyzer (e.g., XFe96, XF96)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Base Medium (e.g., DMEM or RPMI, without phenol red)

-

Supplements: Glucose, Sodium Pyruvate, L-Glutamine

-

Adherent cells of interest

-

Standard cell culture reagents (growth medium, PBS, trypsin, etc.)

-

Seahorse XF Calibrant

Assay Medium Preparation

-

On the day of the assay, warm the Seahorse XF Base Medium to 37°C.

-

Supplement the base medium with glucose, sodium pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine are common starting points).

-

Adjust the pH of the assay medium to 7.4 ± 0.1 at 37°C.

-

Filter-sterilize the complete assay medium.

Cell Seeding

-

The day before the assay, harvest and count the adherent cells.

-

Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically. The goal is to have a confluent monolayer on the day of the assay.

-

Ensure even cell distribution across the well.

-

Leave the background correction wells (typically A1, A12, H1, H12 on a 96-well plate) with only growth medium (no cells).

-

Incubate the plate overnight in a CO2 incubator at 37°C.

Seahorse Assay Procedure

-

Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

-

Prepare Compound Plate: On the day of the assay, prepare the stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the prepared assay medium. The concentrations in the table below are recommended starting points and may require optimization for your specific cell type.

-

Load the Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.

-

Port A: Oligomycin

-

Port B: FCCP

-

Port C: Rotenone/Antimycin A

-

-

Cell Plate Preparation:

-

Remove the cell culture medium from the cell plate, leaving a small amount to prevent the cells from drying out.

-

Gently wash the cells twice with the pre-warmed assay medium.

-

After the final wash, add the appropriate volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay to allow the temperature and pH to stabilize.

-

-

Run the Assay:

-

Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Set up the instrument protocol to include baseline measurements followed by sequential injections from ports A, B, and C.

-

Start the assay. The instrument will measure OCR at baseline and after each compound injection.

-

Data Presentation

Quantitative Data Summary

| Parameter | Recommended Starting Concentration (in well) | Typical Range for Optimization | Cell Seeding Density (cells/well for 96-well plate) |

| This compound | 1.0 - 2.0 µM | 0.5 - 5.0 µM | 1x10⁴ - 8x10⁴ |

| FCCP | 0.5 - 1.0 µM | 0.125 - 2.0 µM | (Cell type dependent) |

| Rotenone/Antimycin A | 0.5 µM | 0.5 - 1.0 µM |

Note: The optimal cell seeding density and compound concentrations are highly cell-type dependent and should be determined empirically through titration experiments.

Visualizations